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Compound Name:

(2-

(Methylsulfonamido)phenyl)boroni

c acid

Cat. No.: B1350196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (2-
(Methylsulfonamido)phenyl)boronic acid. This compound is of significant interest in

medicinal chemistry and drug development due to the established roles of both sulfonamides

and boronic acids in various therapeutic agents. A thorough understanding of its structural and

electronic characteristics through spectroscopic analysis is crucial for its application in drug

design and synthesis.

Core Spectroscopic Data
While a complete, publicly available experimental dataset for (2-
(Methylsulfonamido)phenyl)boronic acid is not readily found in the literature, this section

presents expected spectroscopic data based on the analysis of structurally similar compounds

and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic

compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data for (2-(Methylsulfonamido)phenyl)boronic
acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 d 1H Ar-H

~7.4-7.6 t 1H Ar-H

~7.2-7.4 t 1H Ar-H

~7.0-7.2 d 1H Ar-H

~8.5-9.5 br s 1H SO₂NH

~8.0-8.5 br s 2H B(OH)₂

~3.0 s 3H SO₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2-(Methylsulfonamido)phenyl)boronic
acid

Chemical Shift (δ, ppm) Assignment

~140-145 Ar-C (C-SO₂NH)

~130-135 Ar-C (C-B(OH)₂)

~125-130 Ar-CH

~120-125 Ar-CH

~115-120 Ar-CH

~110-115 Ar-CH

~40 SO₂CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Table 3: Predicted IR Absorption Bands for (2-(Methylsulfonamido)phenyl)boronic acid

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad, Strong
O-H stretch (B(OH)₂) and N-H

stretch (SO₂NH)

~3050-3000 Medium Aromatic C-H stretch

~1600, ~1470 Medium Aromatic C=C stretch

~1340-1320 Strong Asymmetric SO₂ stretch

~1160-1140 Strong Symmetric SO₂ stretch

~1380-1300 Strong B-O stretch

~750 Strong
Ortho-disubstituted benzene

C-H bend

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Table 4: Predicted Mass Spectrometry Data for (2-(Methylsulfonamido)phenyl)boronic acid

Ionization Mode [M+H]⁺ (Calculated) [M-H]⁻ (Calculated)

ESI 216.0498 214.0342

Experimental Protocols
Detailed methodologies are essential for the reproducible spectroscopic analysis of (2-
(Methylsulfonamido)phenyl)boronic acid.

Synthesis
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A plausible synthetic route to (2-(Methylsulfonamido)phenyl)boronic acid involves the

reaction of 2-aminophenylboronic acid with methanesulfonyl chloride in the presence of a base.

Protocol for Synthesis:

Dissolve 2-aminophenylboronic acid in a suitable aprotic solvent (e.g., tetrahydrofuran,

dichloromethane) under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Add a base (e.g., triethylamine, pyridine) to the solution.

Slowly add methanesulfonyl chloride dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent

(e.g., DMSO-d₆, CD₃OD).

Transfer the solution to an NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient
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number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Perform a background scan with an empty sample holder before running the sample.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

Data Acquisition:

Introduce the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in both positive and negative ion modes.
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Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow)

to achieve optimal ionization and signal intensity.

Visualizations
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Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Potential Signaling Pathway Inhibition
Sulfonamide boronic acids have been investigated as inhibitors of bacterial β-lactamase

enzymes, which are responsible for antibiotic resistance.
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Caption: Inhibition of β-lactamase by a sulfonamide boronic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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